molecular formula C7H17NO2 B7978255 2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL

2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL

Cat. No.: B7978255
M. Wt: 147.22 g/mol
InChI Key: BSMNFSOFRLILHX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[1-hydroxypropan-2-yl(methyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-6(5-9)8(3)4-7(2)10/h6-7,9-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNFSOFRLILHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(C)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85154-18-3
Record name 2-[(2-Hydroxypropyl)methylamino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85154-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL typically involves the reaction of propylene oxide with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{CH}_3\text{NH}_2 + \text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{NHCH}_2\text{CH}(\text{OH})\text{CH}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a stabilizer for certain biological samples.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-ol
  • Synonyms: 2-Methyl-1-(methylamino)propan-2-ol
  • CAS No.: 67622-86-0
  • Molecular Formula: C₅H₁₃NO₂
  • Molar Mass : ~119.17 g/mol (calculated from formula)

Structural Features: The compound contains a tertiary alcohol (propan-2-ol backbone) substituted with a methylamino group and a hydroxymethylethyl (2-hydroxy-1-methylethyl) moiety. This structure confers both hydrophilic (hydroxyl groups) and lipophilic (methyl groups) properties.

Comparison with Structurally Similar Compounds

Key Physicochemical and Functional Differences

Compound Name (IUPAC) CAS No. Molecular Formula Molar Mass (g/mol) Key Structural Features Applications/Findings References
Target Compound : this compound 67622-86-0 C₅H₁₃NO₂ 119.17 Tertiary alcohol, methylamino, hydroxymethylethyl Potential pharmaceutical intermediate
Imp. F(EP) : (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol 7695-63-8 C₁₂H₁₉NO₂ 209.28 Phenoxy group, isopropylamino, secondary alcohol Beta-blocker synthesis impurity
2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol N/A C₆H₁₅NO₂ 133.19 Primary alcohol, hydroxyethyl amino substituent Unspecified (surfactant/antistatic analog)
2-Amino-2-methylpropan-1-ol 124-68-5 C₄H₁₁NO 89.14 Primary alcohol, simple amino alcohol Laboratory chemical, industrial uses
1-(Dibenzylamino)-2-methylpropan-2-ol 344868-41-3 C₁₈H₂₃NO 269.38 Bulky dibenzyl group, tertiary alcohol Specialized synthesis (limited data)

Structural and Functional Analysis

Hydrophilic vs. Lipophilic Balance: The target compound and 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol (C₆H₁₅NO₂) exhibit enhanced hydrophilicity due to hydroxyl groups, making them suitable for aqueous formulations . In contrast, Imp. F(EP) (C₁₂H₁₉NO₂) has a phenoxy group, increasing lipophilicity and likely influencing membrane permeability in pharmaceuticals .

Steric Effects: 1-(Dibenzylamino)-2-methylpropan-2-ol (C₁₈H₂₃NO) has a bulky dibenzyl group, which may reduce reactivity in synthesis but enhance binding specificity in niche applications . The target compound lacks such steric hindrance, favoring versatility in reactions.

Pharmaceutical Relevance: Imp. F(EP) is identified as a beta-blocker intermediate impurity, highlighting the role of amino alcohols in drug development .

Industrial Applications: Simpler analogs like 2-amino-2-methylpropan-1-ol (C₄H₁₁NO) are used in laboratories and industry, emphasizing the utility of amino alcohols as antistatic agents or corrosion inhibitors .

Research Findings and Data Gaps

  • Safety Data: While the target compound lacks explicit safety data, structurally related compounds (e.g., 2-amino-2-methylpropan-1-ol) require precautions against flammability and irritation .
  • Synthetic Pathways : highlights impurities in beta-blocker synthesis, suggesting the target compound could emerge in similar processes .

Biological Activity

2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-ol, also known by its CAS number 85154-18-3, is an organic compound with significant potential in various biological applications. This compound features a unique molecular structure that contributes to its biological activity, particularly in biochemical pathways and enzyme interactions.

  • Molecular Formula : C7H17NO2
  • Molecular Weight : 147.22 g/mol
  • IUPAC Name : 2-[2-hydroxypropan-2-yl(methyl)amino]propan-1-ol
  • CAS Number : 85154-18-3

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's ability to modulate these targets influences various cellular processes, including:

  • Signal Transduction : It affects the signaling pathways that regulate cellular responses.
  • Metabolic Regulation : The compound plays a role in the modulation of metabolic pathways, potentially impacting energy production and utilization.

Biological Applications

Research has indicated that this compound may serve various roles in scientific and medical applications:

1. Pharmaceutical Development

The compound is being explored as a precursor for developing pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. Its structural properties allow it to be a candidate for designing new inhibitors for enzymes like sphingosine kinase 1 (SphK1), which is implicated in cancer progression and inflammation .

2. Biochemical Research

In biochemical studies, it is utilized to investigate enzyme reactions and metabolic pathways. Its role as an intermediate in organic synthesis makes it valuable for producing other biologically active compounds .

Case Study 1: Inhibition of SphK1

A study focused on identifying new inhibitors for SphK1 revealed that compounds with structural similarities to this compound exhibited promising inhibitory activity. The research involved virtual screening, synthesis, and bioassays to assess the efficacy of these compounds against SphK1 .

Case Study 2: Biochemical Pathway Analysis

Another study highlighted the compound's role in modulating biochemical pathways associated with lipid metabolism. The findings suggested that its interaction with specific lipid substrates could lead to altered cellular responses in metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameMolecular FormulaMolecular WeightBiological Activity
2-Hydroxypropylmethylamino-propanolC7H17NO2147.22 g/molModerate
2-Hydroxypropylmethylamino-propan-1-olC7H17NO145.21 g/molLow
2-Hydroxypropylmethylamino-propan-2-olC7H17NO3149.23 g/molHigh

This table illustrates that while similar compounds exist, the specific structural attributes of this compound confer enhanced biological activity, particularly in therapeutic contexts.

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